molecular formula C10H15FN4O B2583542 2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol CAS No. 1565494-19-0

2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol

Cat. No. B2583542
CAS RN: 1565494-19-0
M. Wt: 226.255
InChI Key: PTBYMLDJAXRQEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reductive amination . For instance, the synthesis of LQFM032 involves reductive amination of 1- (phenyl)-1 H pyrazole-4-carbaldehyde and 1- (2-hydroxyethyl)piperazine .


Molecular Structure Analysis

The molecular structure of “2-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)ethan-1-ol” can be represented by the InChI code: 1S/C14H16FN5/c15-11-9-17-14 (18-10-11)20-7-5-19 (6-8-20)13-3-1-12 (16)2-4-13/h1-4,9-10H,5-8,16H2 .

Scientific Research Applications

Fluorination and Pharmacokinetics

  • Research by van Niel et al. (1999) on fluorinated piperazine and piperidine derivatives, including those with fluoropyrimidinyl groups, highlights the impact of fluorination on pharmacokinetics. Fluorine incorporation into ligands targeting the 5-HT1D receptor significantly reduces their pKa, which benefits oral absorption. However, predictions on oral bioavailability based on fluorine's influence are complex and not always straightforward (M. B. van Niel et al., 1999).

Antipsychotic Potential

  • Bolós et al. (1996) explored derivatives of piperazine and piperidine for their antipsychotic properties, leading to the identification of potent compounds against behaviors indicative of psychosis in animal models. This study demonstrates the therapeutic potential of such derivatives in mental health treatment (J. Bolós et al., 1996).

Cytotoxic Studies and Docking Studies

  • A study by Govindhan et al. (2017) on a compound structurally related to the one focused on synthesis, characterization, and evaluation of its cytotoxicity. It also investigated the compound's interaction with human serum albumin, which is crucial for understanding its pharmacokinetic profile (M. Govindhan et al., 2017).

HIV-1 Attachment Inhibition

  • Research on indole-based derivatives by Wang et al. (2009), which involved piperazine rings and fluorination, identified potent inhibitors of HIV-1 attachment. This work underscores the role of such compounds in developing treatments for viral infections (Tao Wang et al., 2009).

Corrosion Inhibition

  • A study by Kaya et al. (2016) on piperidine derivatives, including those with fluoropyrimidine units, showed their effectiveness in corrosion inhibition on iron surfaces. This research demonstrates the application of these compounds beyond pharmaceuticals, highlighting their utility in materials science (S. Kaya et al., 2016).

Antimalarial Agents

  • Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives, showing significant antiplasmodial activity against Plasmodium falciparum. This research indicates the potential of fluoropyrimidine derivatives in developing new antimalarial drugs (A. Mendoza et al., 2011).

properties

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBYMLDJAXRQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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